2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile
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Overview
Description
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile is a chemical compound with the molecular formula C9H6ClN3 It is a derivative of pyrrolopyridine, characterized by the presence of a chloro substituent at the 4-position and an acetonitrile group at the 3-position of the pyrrolo[2,3-b]pyridine ring system
Preparation Methods
The synthesis of 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with acetonitrile in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Cyclization Reactions: The acetonitrile group can participate in cyclization reactions to form fused ring systems.
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of protein-ligand interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, thereby modulating their activity .
Comparison with Similar Compounds
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile can be compared with other pyrrolopyridine derivatives, such as:
4-chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the acetonitrile group, making it less versatile in certain synthetic applications.
1H-pyrrolo[2,3-b]pyridin-3-ylacetonitrile: Similar structure but without the chloro substituent, which affects its reactivity and binding properties.
The presence of both the chloro and acetonitrile groups in this compound enhances its chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-7-2-4-12-9-8(7)6(1-3-11)5-13-9/h2,4-5H,1H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFFDRYETYYXDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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